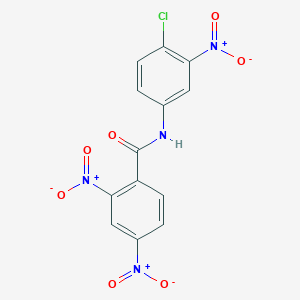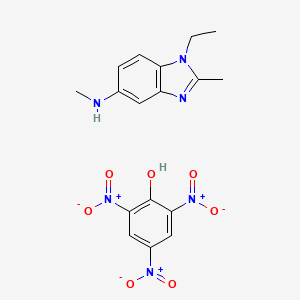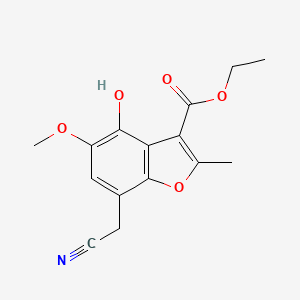
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide, commonly known as 'NBD-Cl', is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that is widely used to study protein structure, function, and interactions. NBD-Cl is a yellow crystalline powder that is soluble in organic solvents and water.
Wirkmechanismus
NBD-Cl is a fluorescent probe that works by covalently binding to proteins and peptides. The covalent binding occurs between the amine group of lysine residues and the carbonyl group of NBD-Cl. This binding results in the formation of a stable fluorescent adduct. The fluorescence of NBD-Cl is sensitive to changes in its environment, such as changes in pH, temperature, and polarity. This sensitivity makes NBD-Cl an excellent tool for studying protein structure, function, and interactions.
Biochemical and Physiological Effects
NBD-Cl is a relatively safe compound that does not have any known significant biochemical or physiological effects. It has been shown to be non-toxic to cells and animals at concentrations used in scientific research. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NBD-Cl in scientific research include its high sensitivity, specificity, and versatility. It is a relatively easy compound to synthesize and purify, making it accessible to researchers. NBD-Cl is also compatible with a wide range of biological samples, including cells, tissues, and proteins.
The limitations of using NBD-Cl in scientific research include its sensitivity to light and temperature. NBD-Cl is a photo-labile compound that can be easily degraded by exposure to light. It is also sensitive to temperature, and its fluorescence can be affected by changes in temperature. Therefore, it is crucial to store NBD-Cl in a dark and cool place to maintain its stability.
Zukünftige Richtungen
The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound. Some of the future directions for NBD-Cl research include the development of new labeling strategies, the use of NBD-Cl in live-cell imaging, and the incorporation of NBD-Cl into biosensors. Additionally, the use of NBD-Cl in drug discovery and development is an area of active research. The development of new NBD-Cl derivatives with improved properties is also an area of future research.
Conclusion
In conclusion, NBD-Cl is a valuable tool in scientific research due to its unique properties as a fluorescent probe. It is widely used to study protein structure, function, and interactions. The synthesis of NBD-Cl is relatively easy, and it is compatible with a wide range of biological samples. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it. The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound.
Synthesemethoden
The synthesis of NBD-Cl involves the reaction between 4-chloro-3-nitroaniline and 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography. The purity of NBD-Cl is crucial for its usage in scientific research.
Wissenschaftliche Forschungsanwendungen
NBD-Cl is widely used in scientific research as a fluorescent probe to study protein structure, function, and interactions. It is used to label proteins and peptides, which allows for the visualization and quantification of protein-protein interactions. NBD-Cl is also used to study the conformational changes of proteins and peptides in response to changes in their environment. It has been used in a variety of research fields, including biochemistry, molecular biology, and biophysics.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O7/c14-10-4-1-7(5-12(10)18(24)25)15-13(19)9-3-2-8(16(20)21)6-11(9)17(22)23/h1-6H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOACQJQNTRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![N-{1-[1-(2-phenylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6122876.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)


![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)